molecular formula C9H9ClFN B2450478 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1780820-78-1

8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2450478
CAS No.: 1780820-78-1
M. Wt: 185.63
InChI Key: DEDASJIPLOIEMG-UHFFFAOYSA-N
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Description

8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline (CAS 1780820-78-1) is a versatile fluorinated and chlorinated heterocyclic building block with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . This compound features the 1,2,3,4-tetrahydroquinoline scaffold, which is a privileged structure in medicinal chemistry due to its prevalence in a wide range of pharmacologically active compounds . The specific substitution pattern of chlorine and fluorine atoms on the aromatic ring makes it a valuable intermediate for the synthesis of more complex molecules, particularly in drug discovery programs. Researchers utilize this scaffold to develop new active compounds, leveraging the distinct electronic and steric properties introduced by the halogens . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDASJIPLOIEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2)F)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-fluorobenzaldehyde in the presence of a catalyst to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroquinoline compounds .

Scientific Research Applications

Medicinal Chemistry

8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline is explored for its potential in drug development:

  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in melanoma cells by activating caspases . Its mechanism often involves the inhibition of key proteins associated with tumor growth.
  • Neuroprotective Effects: Research indicates that this compound can modulate tau protein hyperphosphorylation, which is significant in Alzheimer's disease pathology. Animal studies have demonstrated cognitive protection against neurodegeneration .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains:

  • Gram-positive Bacteria: Effective against Staphylococcus aureus.
  • Gram-negative Bacteria: Demonstrates activity against Escherichia coli.

These properties suggest its potential use in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The unique substitution pattern of chlorine and fluorine in this compound distinguishes it from other tetrahydroquinoline derivatives. Below is a comparison table highlighting key differences:

Compound NameStructureKey Activity
This compoundContains Cl and F at specific positionsAnticancer and antimicrobial activities
8-Fluoro-1,2,3,4-tetrahydroquinolineLacks chlorineSimilar but less potent in biological activities
7-Bromo-1,2,3,4-tetrahydroisoquinolineDifferent substitution patternVaries in activity profile

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Cancer Treatment: In vitro studies have confirmed that this compound significantly reduces viability in melanoma cells by inducing apoptosis through caspase activation.
  • Neuroprotection: Administration in animal models has shown reduced cognitive decline associated with neurodegenerative diseases by effectively modulating tau phosphorylation .

Mechanism of Action

The mechanism of action of 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
  • 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline
  • 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid

Comparison: 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for targeted research and applications .

Biological Activity

8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline (C9H9ClFN) is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including the presence of chlorine and fluorine substituents at the 8th and 7th positions, respectively. These modifications influence its reactivity and biological properties, making it a subject of interest for research into antimicrobial and anticancer activities.

  • Molecular Formula : C9H9ClFN
  • IUPAC Name : this compound
  • Molecular Weight : 187.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The compound can modulate enzymatic activity and influence various signaling pathways. Its mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Binding : It can bind to specific receptors, altering their activity and leading to physiological effects.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example:

  • Gram-positive bacteria : Exhibits potent activity against Staphylococcus aureus.
  • Gram-negative bacteria : Effective against Escherichia coli.

Anticancer Properties

The compound has shown promise in anticancer research. Various studies have highlighted its cytotoxic effects on cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis in cancer cells through modulation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting strong antimicrobial potential .

Study 2: Anticancer Activity

A cytotoxicity assay conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% at 50 µM concentration). The study concluded that the compound could serve as a lead for further development in anticancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolineSimilar halogen substitutionsModerate antimicrobial activity
8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinolineDifferent positioning of halogensWeaker anticancer properties

Q & A

Q. What are the established synthetic methodologies for preparing 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. Fluorinated quinoline derivatives are synthesized via nucleophilic substitution (e.g., using KF or Selectfluor® for fluorination) or cyclization of trifluoromethylated propargyl-amines catalyzed by gold (Au) . For chlorination, cupric chloride (CuCl₂) in acidic conditions (HCl) is effective, as demonstrated in analogous chlorinated benzoic acid synthesis . Optimize reaction temperature (e.g., 60–80°C for fluorination) and catalyst loading (e.g., 2–5 mol% Au) to maximize yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C–F stretch at 1100–1000 cm⁻¹, C–Cl at 750–550 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves substituent positions. For example, ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and tetrahydroquinoline protons (δ 1.5–3.5 ppm). ¹³C NMR detects quaternary carbons adjacent to halogens .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak for C₁₀H₉ClF₂N) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. Single-crystal analysis (e.g., at 173 K) provides precise dihedral angles and hydrogen-bonding patterns .

Q. How should researchers assess the chemical stability of this compound under different storage conditions?

Methodological Answer:

  • Storage Conditions : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation .
  • Stability Testing : Conduct accelerated degradation studies:
    • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor via HPLC .
    • Light Exposure : Use a photostability chamber (ICH Q1B guidelines). Compare UV-Vis spectra pre- and post-exposure .
  • Humidity Testing : Expose to 75% relative humidity. Analyze water content via Karl Fischer titration .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be systematically resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or literature analogs (e.g., 7-chloro-6-fluoro derivatives) .
  • 2D NMR Techniques : Use HSQC to assign proton-carbon correlations and NOESY to detect spatial proximities .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., differentiating Cl at C7 vs. C8) .

Q. What experimental approaches are effective in isolating and characterizing stereoisomers of this compound?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases .
  • Crystallization : Recrystallize from toluene/hexane to isolate enantiomers. Confirm purity via melting point and circular dichroism (CD) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to enrich specific stereoisomers during synthesis .

Q. What strategies elucidate the electronic effects of chlorine and fluorine substituents on the reactivity of the tetrahydroquinoline core?

Methodological Answer:

  • Comparative Reactivity Studies : Synthesize analogs (e.g., 8-Cl vs. 7-F) and compare reaction rates in cross-coupling (e.g., Suzuki-Miyaura) .
  • Electrochemical Analysis : Perform cyclic voltammetry (CV) to measure redox potentials. Fluorine’s electron-withdrawing effect lowers HOMO energy .
  • DFT Calculations : Model charge distribution and frontier molecular orbitals to predict regioselectivity in electrophilic substitution .

Q. How can researchers design experiments to study the compound's potential as a bioactive scaffold?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with Br) and test antibacterial activity via MIC assays against E. coli or S. aureus .
  • Target Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for bacterial DNA gyrase .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .

Q. What methodologies identify and quantify degradation products under forced degradation conditions?

Methodological Answer:

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) or UV light (254 nm, 48 hr).
  • LC-MS/MS Analysis : Use a C18 column (gradient: water/acetonitrile + 0.1% formic acid) and monitor [M+H]⁺ fragments. Compare with synthetic standards .
  • Mechanistic Insight : Identify hydrolysis products (e.g., quinoline ring-opening) or dimerization via high-resolution MS .

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